![molecular formula C18H19F3N2 B14233474 1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B14233474.png)
1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine is a chemical compound with the molecular formula C18H19F3N2 It is characterized by the presence of a piperazine ring substituted with a phenyl group and a trifluoromethyl group
準備方法
The synthesis of 1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine typically involves the reaction of 2-(trifluoromethyl)benzyl chloride with phenylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
化学反応の分析
1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents such as alkyl halides or acyl chlorides to form substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted and functionalized derivatives of the original compound .
科学的研究の応用
1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine ring provides a scaffold for binding to various biological macromolecules, leading to modulation of their activity and subsequent biological effects .
類似化合物との比較
1-{Phenyl[2-(trifluoromethyl)phenyl]methyl}piperazine can be compared with other similar compounds, such as:
1-[2-(Trifluoromethyl)phenyl]imidazole: This compound also contains a trifluoromethyl group and is used as a nitric oxide synthase inhibitor.
1-[3-(Trifluoromethyl)phenyl]piperazine: Similar in structure but with the trifluoromethyl group at a different position, this compound is used in various chemical and biological studies.
N-aryl-2-trifluoromethyl-quinazoline-4-amine: This compound is used in medicinal chemistry for its potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C18H19F3N2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
1-[phenyl-[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C18H19F3N2/c19-18(20,21)16-9-5-4-8-15(16)17(14-6-2-1-3-7-14)23-12-10-22-11-13-23/h1-9,17,22H,10-13H2 |
InChIキー |
WTLBWHFURSVCGL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


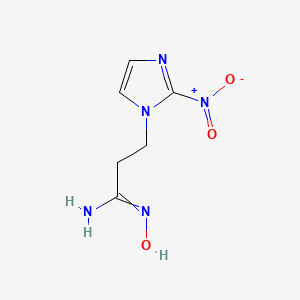
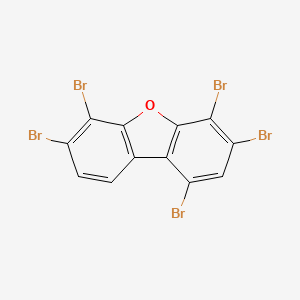
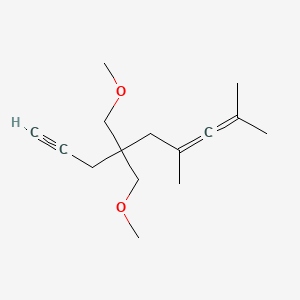

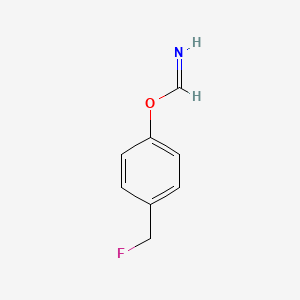
![Benzoic acid, 4-[4,5-dicyano-2-(phenylthio)phenoxy]-](/img/structure/B14233413.png)
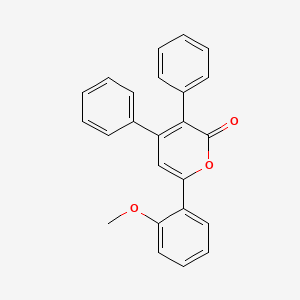
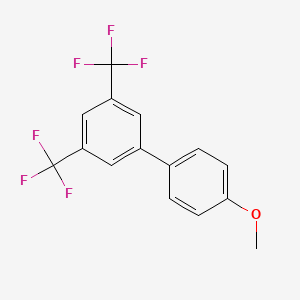
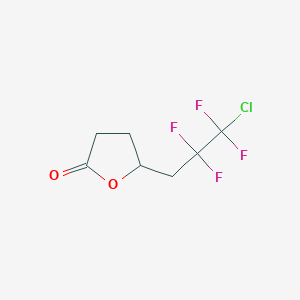
![2-Oxazolamine, N-[(2-bromo-5-fluorophenyl)methyl]-4,5-dihydro-](/img/structure/B14233420.png)
![6-Methyl-5-oxo-5,11-dihydroisoindolo[2,1-a]quinazolin-6-ium methyl sulfate](/img/structure/B14233421.png)
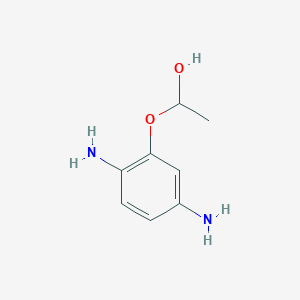
![Benzenesulfonamide, N-[2-(6-bromo-2-pyridinyl)ethyl]-2-nitro-](/img/structure/B14233458.png)

